2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride
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Overview
Description
2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride is a synthetic organic compound It is characterized by its unique pyrrole ring structure, which is substituted with phenoxymethyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride typically involves multi-step organic reactions. The starting materials often include phenol derivatives and pyrrole precursors. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents. Examples include:
- 2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol
- Alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole
Uniqueness
The uniqueness of 2,5-Dihydro-alpha-(phenoxymethyl)-2,2,5,5-tetramethyl-1H-pyrrole-1-ethanol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
41457-01-6 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-phenoxy-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-16(2)10-11-17(3,4)18(16)12-14(19)13-20-15-8-6-5-7-9-15;/h5-11,14,19H,12-13H2,1-4H3;1H |
InChI Key |
PNBQBOGYFSIOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl |
Origin of Product |
United States |
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